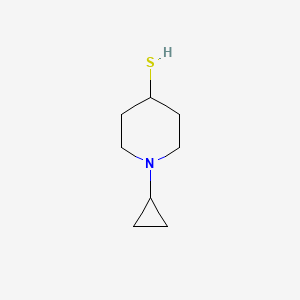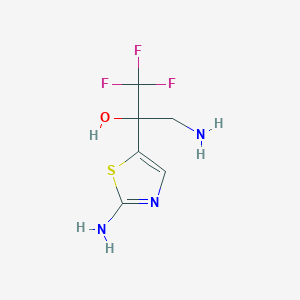![molecular formula C11H17Br B13165284 3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13165284.png)
3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3-cyclobutylbicyclo[310]hexane is a bicyclic compound characterized by a unique structure that includes a bromomethyl group attached to a cyclobutyl ring, which is fused to a bicyclo[310]hexane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced photochemical techniques and catalysts to ensure high efficiency and yield. The scalability of these methods is crucial for industrial applications, and ongoing research aims to optimize these processes for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cycloaddition Reactions: The bicyclic structure allows for unique cycloaddition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds with potential therapeutic properties.
Materials Science: The unique structure of this compound makes it valuable for the development of new materials with specific properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The bicyclic framework provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hexane Derivatives: Compounds with similar bicyclic structures, such as 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane.
Cyclopropane Derivatives: Compounds with cyclopropane rings fused to other ring systems.
Uniqueness
3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane is unique due to its specific combination of a bromomethyl group and a cyclobutyl ring fused to a bicyclo[3.1.0]hexane framework. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H17Br |
|---|---|
Peso molecular |
229.16 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H17Br/c12-7-11(10-2-1-3-10)5-8-4-9(8)6-11/h8-10H,1-7H2 |
Clave InChI |
BYLJKMVJJLZYIT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2(CC3CC3C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13165226.png)
![4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B13165233.png)




![Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13165264.png)

![2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13165279.png)




